N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034598-91-7
VCID: VC5995560
InChI: InChI=1S/C15H22N6O4S/c1-3-25-15-13-19-18-12(21(13)9-6-16-15)10-17-14(22)11-4-7-20(8-5-11)26(2,23)24/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,22)
SMILES: CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C
Molecular Formula: C15H22N6O4S
Molecular Weight: 382.44

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

CAS No.: 2034598-91-7

Cat. No.: VC5995560

Molecular Formula: C15H22N6O4S

Molecular Weight: 382.44

* For research use only. Not for human or veterinary use.

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide - 2034598-91-7

Specification

CAS No. 2034598-91-7
Molecular Formula C15H22N6O4S
Molecular Weight 382.44
IUPAC Name N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C15H22N6O4S/c1-3-25-15-13-19-18-12(21(13)9-6-16-15)10-17-14(22)11-4-7-20(8-5-11)26(2,23)24/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,22)
Standard InChI Key OGWNPBXIIJCMDE-UHFFFAOYSA-N
SMILES CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-((8-ethoxy-[1, triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide belongs to the piperidine-carboxamide class, with a molecular formula of C15H22N6O4S\text{C}_{15}\text{H}_{22}\text{N}_{6}\text{O}_{4}\text{S} and a molecular weight of 382.44 g/mol . Its IUPAC name, N-[(8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide, reflects three critical domains:

  • Triazolo[4,3-a]pyrazine core: A bicyclic system with nitrogen atoms at positions 1, 2, 4, and 8, modified by an ethoxy group at position 8.

  • Piperidine-4-carboxamide backbone: A six-membered nitrogen-containing ring with a carboxamide substituent at position 4.

  • Methylsulfonyl group: A sulfone moiety attached to the piperidine nitrogen, enhancing electrophilicity and potential protein-binding interactions .

The compound’s SMILES string, CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C, encodes its connectivity, emphasizing the ethoxy-triazolo-pyrazine unit linked via a methylene bridge to the piperidine-carboxamide scaffold .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number2034598-91-7
Molecular FormulaC15H22N6O4S\text{C}_{15}\text{H}_{22}\text{N}_{6}\text{O}_{4}\text{S}
Molecular Weight382.44 g/mol
SMILESCCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C
IUPAC NameN-[(8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-((8-ethoxy-[1, triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves multi-step organic reactions, typically including:

  • Triazolo-pyrazine Core Formation: Cyclocondensation of hydrazine derivatives with pyrazine precursors under controlled temperatures (80–120°C) to form the bicyclic system.

  • Ethoxy Group Introduction: Alkylation at position 8 using ethylating agents like iodoethane in the presence of a base (e.g., potassium carbonate).

  • Methylene Bridge Installation: Nucleophilic substitution or reductive amination to attach the methylene linker between the triazolo-pyrazine and piperidine moieties.

  • Sulfonylation: Treatment of the piperidine nitrogen with methanesulfonyl chloride to introduce the methylsulfonyl group .

Yield optimization relies on solvent selection (e.g., DMF or THF), catalyst use (e.g., palladium for cross-coupling), and reaction duration.

Reactivity Profile

The compound’s functional groups dictate its chemical behavior:

  • Triazolo-pyrazine Core: Participates in electrophilic substitution at electron-deficient positions, enabling further derivatization.

  • Methylsulfonyl Group: Acts as a strong electron-withdrawing group, stabilizing negative charges and enhancing binding to cationic protein residues .

  • Piperidine Ring: Undergoes conformational changes that may influence receptor binding kinetics.

Biological Activity and Mechanistic Hypotheses

Putative Targets

While direct target validation studies are absent, structural analogs suggest potential interactions with:

  • Kinases: The triazole and sulfone groups may compete with ATP in kinase binding pockets, akin to imatinib’s mechanism.

  • G Protein-Coupled Receptors (GPCRs): Piperidine derivatives frequently modulate GPCRs involved in neurological disorders.

  • Epigenetic Regulators: Sulfone-containing compounds often inhibit histone deacetylases (HDACs) or DNA methyltransferases .

Pharmacodynamic Considerations

  • Lipophilicity: The ethoxy and methylsulfonyl groups enhance membrane permeability, potentially improving CNS penetration .

  • Metabolic Stability: Piperidine N-sulfonylation may reduce cytochrome P450-mediated oxidation, prolonging half-life.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

Compound NameKey Structural DifferencesKnown Activities
SunitinibIndolin-2-one coreVEGFR/PDGFR inhibition
RolipramPiperidine without sulfonePDE4 inhibition
VorapaxarBenzodiazepine-triazole hybridPAR-1 antagonism
N-((8-ethoxy-triazolo-pyrazinyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamideUnique triazolo-pyrazine-sulfone combinationHypothesized kinase/HDAC inhibition

Future Research Directions

  • Target Deconvolution: High-throughput screening against kinase and epigenetic libraries to identify primary targets.

  • ADME Profiling: Pharmacokinetic studies to assess oral bioavailability, plasma protein binding, and metabolic pathways .

  • In Vivo Efficacy: Testing in disease models (e.g., cancer xenografts, neuroinflammatory assays) to validate therapeutic potential.

  • Toxicology: Acute and chronic toxicity assessments to establish safety margins .

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